![molecular formula C23H24N4O5 B2432967 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione CAS No. 1105241-36-8](/img/structure/B2432967.png)
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Alkylation of Quinazoline-2,4(1H,3H)-diones : Research has shown that quinazoline-2,4(1H,3H)-diones can undergo alkylation reactions to produce mono- and dialkylated products, demonstrating their reactivity and potential as scaffolds for further chemical modification (Reisch, Iding, & Usifoh, 1993) (Reisch, Iding, & Usifoh, 1994).
Crystal Structure Analysis : The crystal structure of certain quinazoline derivatives has been analyzed, providing insights into their molecular geometry and potential interactions in complex systems (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Cesium Carbonate Catalyzed Synthesis : A protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles using cesium carbonate has been developed, highlighting an efficient method for preparing these compounds (Patil, Tambade, Jagtap, & Bhanage, 2008).
Biological and Pharmacological Applications
Inhibitors of Lck Kinase : Quinazoline derivatives have been identified as potent inhibitors of lck kinase, a protein involved in T-cell activation, suggesting their potential use in designing drugs for immune-related disorders (Snow et al., 2002).
Solvent-Free Synthesis for Drug Intermediates : The solvent-free synthesis of quinazoline-2,4(1H,3H)-diones has been achieved, with these compounds serving as key intermediates in the synthesis of several drugs, demonstrating the eco-friendly approaches in pharmaceutical manufacturing (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that recognize or are affected by its specific functional groups .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Given its structural features, it may potentially influence pathways involving phenethylamine or tetrahydroquinoline derivatives .
Pharmacokinetics
Its molecular structure suggests that it may have good bioavailability due to the presence of functional groups that enhance solubility and permeability .
Result of Action
Based on its structural similarity to other compounds, it may have potential therapeutic effects .
properties
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)16-7-5-6-8-17(16)26(23(27)29)13-20-24-21(25-32-20)15-9-10-18(30-3)19(11-15)31-4/h5-11,14H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJYNCYFESIRBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione |
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